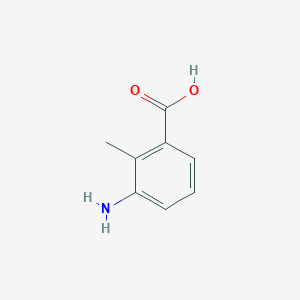

3-Amino-2-methylbenzoic acid

Cat. No. B181732

Key on ui cas rn:

52130-17-3

M. Wt: 151.16 g/mol

InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05530028

Procedure details

Ground 3-amino-2-methylbenzoic acid (17 g, 0.11 mole) was mixed with methanol (120 mL) in a 1-13-neck round bottom flask provided with a mechanical stirrer and a thermometer. To this mixture, concentrated sulfuric acid, 15.5 mL, was added dropwise with stirring. Upon the addition, the temperature of the mixture went up to 50° C. The addition time was 2 minutes. Following the addition, the flask was placed on a pre-heated oil bath and the temperature of 50°-55° C. inside the flask was maintained. Thereafter, a dropwise addition of sodium nitrite solution (8.1 g in 17 mL of water) was started. When the temperature reached 62° C., the heating under the oil bath was turned off. After additional 10 min on the oil bath (the heater still turned off), the temperature dropped to 55° C., at which point sodium hydroxide (50% aqueous, 55 g) diluted water (55 mL) was added dropwise over 30 minutes, followed by water (55 mL) in one portion, and dimethyl sulfate (25 mL) dropwise in two portions (15 mL plus 10 mL) over 30 minutes with 20 minutes apart. The reaction mixture was allowed to cool to room temperature whereupon it was poured over concentrated sulfuric acid, 40 mL, diluted with water (360 mL), the product collected by filtration, and dried in vacuo over 24 hours to give 3-methoxy-2-methylbenzoic acid (12 g). 1H-NMR (CDCl3) δppm 2.50 (s, 3H), 3.85 (s, 3H), 7.03 (d 1H, Ar), 7.22 (dd, 1H, C-5), 7.59 (d, 1H, Ar).

Name

sodium nitrite

Quantity

17 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.N([O-])=O.[Na+].[OH-].[Na+].S(OC)([O:26][CH3:27])(=O)=O>O.CO>[CH3:27][O:26][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C(=O)O)C=CC1)C

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

17 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

went up to 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was placed on a pre-heated oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of 50°-55° C. inside the flask was maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 62° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After additional 10 min on the oil bath (the heater still turned off

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo over 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

2 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C(=C(C(=O)O)C=CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |